molecular formula C15H15N3OS B2467622 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide CAS No. 431073-78-8

4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide

Cat. No.: B2467622
CAS No.: 431073-78-8
M. Wt: 285.37
InChI Key: OOFOXALMMBZAEB-UHFFFAOYSA-N
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Description

4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide (CAS 431073-78-8) is a benzoyl thiourea derivative of significant interest in research and development. Its molecular structure features both carbonyl (C=O) and thiocarbonyl (C=S) functional groups, which enable it to act as an effective chelating agent for various metal ions, making it a valuable compound in coordination chemistry . The compound's defined solid-state structure has been confirmed by crystallographic studies, revealing a dihedral angle of approximately 26.86° between the planes of the benzene and pyridine rings. The molecular conformation is stabilized by intramolecular N—H⋯O and C—H⋯S hydrogen bonds, which each generate S(6) ring motifs . In the crystal lattice, molecules form inversion dimers through pairs of N—H⋯S hydrogen bonds . As part of the N-acyl thiourea class of compounds, this chemical scaffold is extensively investigated for its diverse biological potential, which includes antimicrobial, anticancer, and antifungal activities, as noted in broader studies of analogous structures . The compound is supplied for research purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

4-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-3-6-12(7-4-10)14(19)18-15(20)17-13-8-5-11(2)9-16-13/h3-9H,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFOXALMMBZAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Characterization Techniques

  • Infrared Spectroscopy (FTIR) : Key vibrational frequencies were identified:
    • N-H stretching at 3237 cm1^{-1}
    • C=O stretching at 1683 cm1^{-1}
    • C-N stretching at 1329 cm1^{-1}
    • C=S stretching at 1154 cm1^{-1}
  • Nuclear Magnetic Resonance (NMR) : The chemical shifts observed for the N-H protons were at 9.140 ppm and 12.983 ppm, confirming the presence of the thiourea functional group.
  • X-ray Crystallography : The crystal structure analysis revealed a rigid molecular framework due to internal hydrogen bonding, which plays a crucial role in its biological activity .

Antibacterial Activity

One of the most significant applications of this compound is its antibacterial properties. Studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function, although specific pathways remain to be elucidated .

Table: Antibacterial Efficacy

Bacterial StrainActivity ObservedReference
Staphylococcus aureusModerate sensitivity
Escherichia coliModerate sensitivity
Bacillus subtilisHigh sensitivity

Potential for Pharmaceutical Development

Given its promising antibacterial properties, there is potential for this compound to be developed into pharmaceutical formulations aimed at treating bacterial infections. Future research should focus on determining the minimum inhibitory concentration (MIC) values to establish effective dosages for therapeutic use .

Mechanism of Action

The mechanism of action of 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The thiourea moiety plays a crucial role in this process by forming hydrogen bonds with the membrane components, thereby destabilizing the membrane structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide and Pyridinyl Groups

4-Fluoro-N-[(5-methyl-2-pyridinyl)carbamothioyl]benzamide
  • Molecular Formula: C₁₄H₁₂FN₃OS (monoisotopic mass: 289.0685 g/mol) .
  • Key Differences : The benzamide ring has a 4-fluoro substituent instead of 4-methyl. Fluorine’s electronegativity enhances polarity and may improve binding to hydrophobic pockets in biological targets compared to the methyl group.
  • Impact : Fluorine’s smaller size and electron-withdrawing nature could alter metabolic stability and intermolecular interactions, such as hydrogen bonding or van der Waals forces .
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • Molecular Formula: C₁₄H₁₅N₃OS (monoisotopic mass: 273.0942 g/mol) .
  • Key Differences : The benzamide has a 2-methyl substituent, and the pyridinyl group is 4-methyl instead of 5-methyl.
  • Crystallographic data reveals a monoclinic system with intramolecular hydrogen bonds (N–H···S and N–H···O), stabilizing the thiourea conformation . The thiocarbonyl bond (C=S) length is 1.6755 Å, slightly longer than the typical 1.660 Å, suggesting delocalization effects .

Role of the Thiourea Moiety: Comparison with Non-Thiourea Analogs

4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
  • Molecular Formula: C₁₄H₁₄N₂O (monoisotopic mass: 226.1106 g/mol) .
  • Key Differences : Lacks the carbamothioyl (thiourea) group.
  • Reduced hydrogen-bonding capacity due to the absence of thiourea’s N–H groups .

Crystallographic and Structural Data

Compound Crystal System Bond Lengths (Å) Hydrogen Bonding Reference
Target Compound Monoclinic C=O: 1.229, C=S: 1.6755 Intramolecular N–H···S, N–H···O
2-methyl analog (benzamide 2-methyl) Monoclinic C=O: 1.228, C=S: 1.673 N–H···S (intermolecular)
4-Fluoro analog Not reported

Biological Activity

4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a compound belonging to the class of benzoyl thiourea derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the synthesis, characterization, and biological activity of this specific compound, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves a reaction between ortho-toluylchloride and 2-amino-4-picoline in the presence of potassium thiocyanate. The compound can be characterized using various techniques such as:

  • Elemental Analysis
  • X-ray Crystallography
  • Spectroscopic Techniques (FTIR, NMR)

Characterization Data

Property Value
Chemical FormulaC15H15N3OS
Molecular Weight285.36 g/mol
Melting Point164.9°C - 165.8°C
Density1.333 g/cm³
Crystal SystemMonoclinic
Space GroupP 1 21/c 1

Antibacterial Activity

Research indicates that 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Preliminary studies suggest that the compound's mechanism involves interaction with bacterial cell walls or metabolic pathways, leading to cell death.

Anticancer Properties

The compound has also shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest.

Case Studies

  • Antibacterial Study : A study evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains, revealing effective inhibition at low concentrations, thus indicating its potential as a new antibiotic candidate .
  • Anticancer Research : In vitro assays were conducted on human cancer cell lines, where the compound demonstrated a dose-dependent reduction in cell viability, implicating its role in cancer therapy .

The biological activity of this compound can be attributed to its functional groups:

  • C=O and C=S Bonds : These groups facilitate chelation with metal ions and enhance interaction with biological targets.
  • Hydrogen Bonding : The presence of internal hydrogen bonding contributes to the stability and rigidity of the molecular structure, potentially enhancing its biological efficacy .

Q & A

Q. What are the standard synthetic routes and characterization methods for 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide?

  • Methodological Answer : The compound is synthesized via a multi-step approach:

Thiourea Formation : React 5-methylpyridin-2-amine with thiophosgene to generate the carbamothioyl intermediate.

Amidation : Couple the intermediate with 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dry THF).
Characterization :

  • Spectroscopy : Confirm structure via 1H^1H-/13C^{13}C-NMR (amide C=O at ~165–170 ppm; thiourea C=S at ~180 ppm).
  • X-ray Crystallography : Single-crystal analysis reveals intramolecular H-bonds (N–H···S, N–H···O) and planarity of the thiourea moiety .
  • Elemental Analysis : Validate purity (>95%) via CHNS microanalysis.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions are critical?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. Solve via direct methods (SHELXS) and refine with SHELXL .
  • Key Interactions :
  • Intramolecular : N–H···S/O stabilize the thiourea conformation.
  • Intermolecular : C–H···π and π–π stacking (3.8–4.2 Å) between pyridyl/benzamide groups drive crystal packing .
  • Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ3 ^{-3}) .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and binding affinity?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (e.g., ~4.5 eV), polarizability (α), and dipole moment (μ) for nonlinear optical (NLO) potential .
  • Molecular Docking : Dock into target proteins (e.g., viral proteases) using AutoDock Vina. Optimize parameters:
  • Grid Box : Center on active site residues (e.g., Lys137, Cys128 for SARS-CoV-2 Mpro^\text{pro}).
  • Scoring : Compare binding energies (ΔG ≤ -5 kcal/mol suggests strong inhibition) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

Q. What strategies address contradictions in biological activity data (e.g., antibacterial vs. antiviral efficacy)?

  • Methodological Answer :
  • Assay Optimization :
  • Concentration Range : Test 0.1–100 µM to identify IC50_{50}/MIC thresholds.
  • Controls : Include Tenofovir (ΔG = -4.97 kcal/mol) as a positive control for antiviral assays .
  • Resistance Testing : Use clinical isolates (e.g., Pseudomonas aeruginosa) to validate specificity .
  • Data Interpretation : Negative results (e.g., no Gram-positive inhibition) may reflect membrane permeability issues—augment with logP/logD measurements (target ~2–3) .

Q. How is SHELXL employed to refine challenging crystallographic data (e.g., twinning or disorder)?

  • Methodological Answer :
  • Twinning : Use TWIN/BASF commands in SHELXL. Refine twin fractions (e.g., 0.35 for hemihedral twinning) and validate via Rint_\text{int} (<0.1) .
  • Disorder : Split atoms (PART command) and apply restraints (ISOR, DELU). For solvent molecules, use SQUEEZE .
  • Validation : Check Flack parameter (|x| < 0.1) and CCDC deposition (e.g., CIF submission) .

Key Considerations

  • Contradictions : Discrepancies in antibacterial activity (e.g., P. aeruginosa inhibition vs. no Gram-positive effect) may stem from efflux pump expression—validate via efflux inhibitor co-administration .
  • Advanced Tools : Use Mercury CSD 2.0 for packing pattern analysis and Cambridge Structural Database (CSD) mining to compare with analogues (e.g., CSD refcode: OGUYUD) .

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